N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide

Description

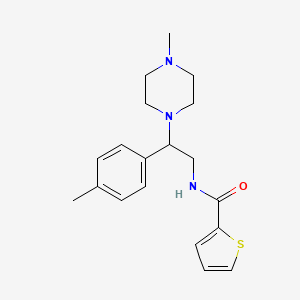

N-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a substituted ethyl chain. The ethyl chain bears a 4-methylpiperazine moiety and a p-tolyl (4-methylphenyl) group.

- Thiophene-2-carboxamide: A heterocyclic scaffold known for antimicrobial, anticancer, and CNS-targeting properties .

- 4-Methylpiperazine: Enhances solubility and may improve blood-brain barrier penetration, a feature common in neuroactive drugs .

- p-Tolyl group: A hydrophobic substituent that can modulate lipophilicity and receptor binding .

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-15-5-7-16(8-6-15)17(22-11-9-21(2)10-12-22)14-20-19(23)18-4-3-13-24-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEDGXYMRJYEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with p-tolyl ethyl bromide to form the intermediate compound.

Coupling Reaction: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound has significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has shown potential efficacy against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on several cancer cell lines demonstrated the following results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of mitochondrial function |

These findings indicate that this compound possesses promising anticancer properties, warranting further investigation.

Efficacy Against Bacterial Strains

The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

| Pseudomonas aeruginosa | 128 | Gram-negative |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Substitutions on the thiophene ring significantly influence biological activity.

- The piperazine moiety enhances solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Impact of Substituents on Physicochemical Properties

- The sulfonyl group in the 499.6 Da analog increases polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration .

Crystal Packing and Stability :

- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide induces dihedral angles of 8.5–13.5° between aromatic rings, favoring weak C–H···O/S interactions in the crystal lattice . Similar effects may occur in the target compound, though its methyl groups likely reduce such interactions.

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide (CAS Number: 898430-90-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H25N3OS

- Molecular Weight : 343.5 g/mol

- Structure : The compound features a thiophene ring, a piperazine moiety, and a p-tolyl group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This section summarizes the relevant findings related to this compound.

Antimicrobial Activity

In vitro studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 - 1.0 μg/mL | Disruption of membrane integrity |

These findings suggest that the compound may inhibit bacterial growth by targeting essential cellular processes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A study on structurally related compounds indicated broad-spectrum anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 15.3 | Inhibits proliferation |

The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of cyclin-dependent kinases (CDKs).

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. The results highlighted significant bactericidal activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development . -

Antitumor Activity Investigation :

Another investigation focused on the anticancer properties of similar compounds, revealing that derivatives with piperazine rings exhibited notable cytotoxic effects against various cancer cell lines. The study found that these compounds could induce apoptosis via caspase activation and cell cycle arrest in the G0/G1 phase .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : It potentially modulates receptor activity, influencing downstream signaling pathways critical for cell survival and growth.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling a thiophene-2-carboxylic acid derivative with a substituted ethylamine intermediate. Key steps include:

- Amide bond formation : Use coupling reagents like carbodiimides (e.g., EDC/HOBt) or phosphonium salts (e.g., BOP) to link the thiophene moiety to the ethylamine backbone .

- Piperazine introduction : React the intermediate with 4-methylpiperazine under nucleophilic substitution conditions, often in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C .

- Critical parameters :

- Solvent choice : Acetonitrile or DMF improves solubility and reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80°C) enhance reaction rates but require monitoring to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the thiophene (δ 6.8–7.5 ppm for aromatic protons), p-tolyl (δ 2.3 ppm for methyl), and piperazine (δ 2.5–3.0 ppm for N–CH₂) groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C–H bends (~700–800 cm⁻¹) .

- X-ray Crystallography : Resolve dihedral angles between the thiophene and p-tolyl rings (e.g., 8–15°), confirming steric and electronic interactions .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Receptor binding studies : Screen for affinity toward serotonin (5-HT₁A/₂A) or dopamine receptors via radioligand displacement assays .

- Enzyme inhibition : Test inhibition of kinases (e.g., EGFR) or proteases using fluorometric/colorimetric substrates .

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Methodological Answer:

- Core modifications :

- Replace the p-tolyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) substituents to modulate receptor binding .

- Vary the piperazine substituents (e.g., 4-ethyl vs. 4-methyl) to alter lipophilicity and blood-brain barrier penetration .

- Bioisosteric replacements : Substitute thiophene with furan or pyridine to enhance metabolic stability .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT₁A) and prioritize analogs for synthesis .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., 48-hr exposure in MTT) to minimize variability .

- Control for chirality : Separate enantiomers via chiral HPLC and test individually, as stereochemistry significantly impacts activity (e.g., R vs. S configurations) .

- Validate targets : Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., EGFR dependency in cytotoxicity) .

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends obscured by small sample sizes .

Advanced: How to design experiments to elucidate the compound's mechanism of action at the molecular level?

Methodological Answer:

- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins (e.g., kinases) upon compound binding .

- Cryo-EM/X-ray crystallography : Resolve compound-bound structures of target proteins (e.g., 5-HT₁A receptor) to map binding sites .

- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kₒₙ/kₒff) and affinity (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.